2-(hexa-2,4-dienoylamino)benzoic Acid
Description
2-(Hexa-2,4-dienoylamino)benzoic acid (CAS: 339099-20-6) is a benzoic acid derivative featuring a hexa-2,4-dienoyl group attached via an amide linkage at the ortho position of the aromatic ring. The compound combines a conjugated diene system with a carboxylic acid functional group, which may confer unique chemical reactivity and biological activity. Its structure (Figure 1) is characterized by:
This compound has been identified in medicinal chemistry research, though its specific applications remain under investigation .
Structure
3D Structure
Properties
CAS No. |
62749-72-8 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(hexa-2,4-dienoylamino)benzoic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17) |
InChI Key |
IGQZJHOQJUCQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexa-2,4-dienoylamino)benzoic Acid typically involves the reaction of hexa-2,4-dienoic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(hexa-2,4-dienoylamino)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and substituted benzoic acids
Scientific Research Applications
2-(hexa-2,4-dienoylamino)benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(hexa-2,4-dienoylamino)benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Para-Substituted Analogues
4-(Hexa-2,4-dienamido)benzoic acid (CAS: 945155-13-5) differs only in the substitution position of the dienoylamino group (para instead of ortho). Key distinctions include:
Functional Group Variations
2-Acetylamino Benzoic Acid Derivatives
Compounds like 2-(acetylamino)benzoic acid methyl ester (Av7, ) replace the dienoyl group with an acetyl moiety. Differences include:
- Reduced conjugation : The acetyl group lacks the conjugated diene system, diminishing electron-withdrawing effects and reactivity.
- Biological activity : These derivatives exhibit anti-tumor activity against gastric, liver, and lung cancer cell lines, suggesting that the amide linkage itself may contribute to bioactivity .
Sulfonated and Hydroxylated Derivatives
- 4-(Sulfooxy)benzoic acid () and 4-hydroxybenzoic acid () feature sulfonate or hydroxyl groups instead of the dienoylamino substituent. These groups enhance hydrophilicity and acidity (pKa ~1.5–2.5 for sulfonated derivatives), making them suitable for applications in drug solubility modification .
Azo-Linked Benzoic Acids
Compounds like Methyl Red (o-((p-(dimethylamino)phenyl)azo)benzoic acid, ) incorporate an azo group (–N=N–). Key contrasts:
Structural and Functional Data Table
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